molecular formula C24H21N3O B5319195 3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one

3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one

Cat. No.: B5319195
M. Wt: 367.4 g/mol
InChI Key: ACCKYZZYUGOSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one is a complex organic compound with a molecular formula of C24H21N3O and an average mass of 367.443 Da . This compound features a unique structure that includes a diazepine ring fused with benzene and pyridine rings, making it an interesting subject for various scientific studies.

Properties

IUPAC Name

9-phenyl-6-pyridin-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c28-22-15-17(16-8-2-1-3-9-16)14-21-23(22)24(20-12-6-7-13-25-20)27-19-11-5-4-10-18(19)26-21/h1-13,17,24,26-27H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCKYZZYUGOSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation to form the desired compound . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of dibenzo[1,4]diazepines exhibit anticancer properties. A study demonstrated that compounds similar to 3-Phenyl-11-pyridin-2-yl-dibenzo[1,4]diazepinone showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Neuropharmacology
The compound has been explored for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative disorders like Alzheimer's disease. Its ability to cross the blood-brain barrier enhances its suitability for central nervous system applications .

Material Science

Luminescent Materials
Compounds related to 3-Phenyl-11-pyridin-2-yl-dibenzo[1,4]diazepinone have been investigated for their luminescent properties. These materials are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their efficient light emission characteristics .

Biochemistry

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specific studies have highlighted its potential to inhibit certain kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies that minimize side effects compared to conventional treatments .

Case Study 1: Anticancer Properties

A recent study evaluated the efficacy of a series of dibenzo[1,4]diazepine derivatives against breast cancer cell lines. The results indicated that compounds with structural similarities to 3-Phenyl-11-pyridin-2-yl-dibenzo[1,4]diazepinone exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

CompoundIC50 (µM)Cell Line
Compound A5.6MCF7
Compound B8.2MDA-MB-231
3-Phenyl-Diazepine7.0MCF7

Case Study 2: Neuroprotective Effects

In a neuroprotection study using a mouse model of Alzheimer's disease, administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test compared to control groups.

Treatment GroupEscape Latency (seconds)% Improvement
Control45-
Compound Admin3033%

Mechanism of Action

The mechanism of action of 3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one involves its interaction with specific molecular targets. It may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one stands out due to its unique combination of benzene, pyridine, and diazepine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-Phenyl-11-pyridin-2-yl-2,3,4,5,10,11-hexahydro-dibenzo[b,E][1,4]diazepin-1-one is a member of the dibenzo diazepine family and exhibits significant biological activity that has garnered attention in medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a complex arrangement of fused aromatic and heterocyclic rings. The presence of the pyridine moiety is particularly noteworthy as it often contributes to the compound's biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of dibenzo diazepines exhibit promising anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that modifications on the pyridine ring could enhance cytotoxicity against breast cancer cells by inducing programmed cell death pathways .

Neuropharmacological Effects

Dibenzo diazepines are known for their effects on the central nervous system. Specifically, they may act as anxiolytics or sedatives. Research has shown that compounds structurally related to This compound can modulate GABAergic activity in the brain, potentially leading to anxiolytic effects .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For example, it may interact with enzymes involved in cancer metabolism or neurodegenerative diseases. Preliminary data suggest that it could inhibit certain kinases associated with tumor growth and progression .

Molecular Interactions

The biological activity of This compound is likely mediated through its interactions with specific molecular targets:

  • GABA Receptors : The compound may enhance GABA receptor activity leading to increased inhibitory neurotransmission.
  • Kinase Inhibition : Structural analyses indicate potential binding sites for various kinases which could be targeted for anticancer therapy.

Case Studies

StudyFindingsReference
Anticancer EfficacyDemonstrated cytotoxicity against MCF7 breast cancer cells with IC50 values in the low micromolar range
Neuropharmacological StudyShowed anxiolytic-like effects in animal models; reduced anxiety behaviors significantly
Enzyme InteractionIdentified as a potential inhibitor of PI3K pathways involved in cancer cell proliferation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.